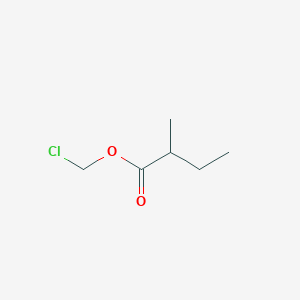

Chloromethyl 2-methylbutanoate

Description

Contextualization within Organic Chemistry and Ester Systems

Chloromethyl 2-methylbutanoate (CAS No. 82504-44-7) is classified as a chloroalkyl ester. chemsrc.com Structurally, it is the ester of 2-methylbutanoic acid and chloromethanol (B13452849). The molecule incorporates a reactive chloromethyl group attached to the ester oxygen, a feature that defines its chemical utility.

In the broader context of organic chemistry, esters are a fundamental functional group known for their presence in natural products and their wide-ranging applications as solvents, fragrances, and synthetic intermediates. This compound belongs to a sub-class of esters known as halomethyl esters, which are distinguished by the presence of a halogen atom on the methyl group of the alcohol moiety. This seemingly minor structural modification dramatically alters the compound's reactivity, transforming it from a relatively stable ester into a potent alkylating agent. The chloromethyl group is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This reactivity is central to its application in organic synthesis.

Significance of the Compound in Contemporary Chemical Research

The primary significance of this compound in modern chemical research lies in its role as a versatile chemical intermediate, most notably in the design and synthesis of prodrugs. google.com A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmaceutical ingredient. cbspd.com This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or an unpleasant taste. cbspd.com

This compound serves as a key reagent for introducing a "promoieties" onto a drug molecule. Specifically, it can be used to create acyloxymethyl esters of carboxylic acid-containing drugs or N-acyloxymethyl derivatives of amide- or amine-containing drugs. These linkages are designed to be stable until they reach a desired physiological environment, where they can be cleaved by enzymes, such as esterases, to release the active drug. cbspd.com This targeted release can enhance the therapeutic efficacy and reduce the side effects of the parent drug. google.com Patents reveal its application in modifying the physicochemical and pharmacokinetic properties of a wide range of biologically active compounds. google.comgoogle.comgoogle.com

Scope and Objectives of Research Inquiry for this compound

The research inquiries surrounding this compound are primarily focused on its application as a synthetic tool. The main objectives of this research can be summarized as follows:

Optimization of Reaction Conditions: Researchers are continually working to optimize the reaction conditions for the synthesis of derivatives using this compound. This includes improving yields, reducing reaction times, and developing more environmentally friendly synthetic methods. organic-chemistry.orgnih.gov

Exploration of New Applications: Beyond prodrugs, research is exploring other potential applications of this compound in areas such as materials science and as a building block for other complex organic molecules.

Detailed research findings have demonstrated the successful use of chloromethyl esters in creating prodrugs that can be enzymatically cleaved to release the parent drug. d-nb.info For instance, chloromethyl glycosides have been developed as synthons for glycosyloxymethyl-prodrugs to improve the oral absorption of various drugs. d-nb.info

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 82504-44-7 | chemsrc.com |

| Molecular Formula | C6H11ClO2 | uni.lu |

| Molecular Weight | 150.60 g/mol | chemsrc.com |

| IUPAC Name | This compound | chemsrc.com |

| SMILES | CCC(C)C(=O)OCCl | uni.lu |

| InChI | InChI=1S/C6H11ClO2/c1-3-5(2)6(8)9-4-7/h5H,3-4H2,1-2H3 | uni.lu |

| InChIKey | MGAJDLGBTVHGNZ-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 2.2 | uni.lu |

Spectroscopic Data

While specific spectra for this compound are not widely published in readily accessible literature, the characteristic signals can be predicted based on its structure. In the ¹H NMR spectrum, one would expect to see a singlet for the two protons of the chloromethyl group (-O-CH₂-Cl) at a downfield chemical shift, typically around δ 5.5-6.0 ppm, due to the deshielding effect of the adjacent oxygen and chlorine atoms. researchgate.net The protons of the 2-methylbutanoyl group would appear in the upfield region of the spectrum. In the IR spectrum, a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group would be expected around 1740-1760 cm⁻¹.

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl 2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-3-5(2)6(8)9-4-7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAJDLGBTVHGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Chloromethyl 2 Methylbutanoate

Regio- and Stereoselective Synthesis of Chloromethyl 2-methylbutanoate

The synthesis of this compound, particularly its chiral forms, requires precise control over chemical reactions to ensure the desired arrangement of atoms. Regioselectivity, which governs where on a molecule a reaction occurs, and stereoselectivity, which controls the 3D orientation of the resulting structure, are paramount.

Development of Novel Synthetic Routes

Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign pathways to target molecules. For this compound, novel routes often combine advanced methods for creating the chiral center with milder chloromethylation techniques. A contemporary approach involves the asymmetric synthesis of the 2-methylbutanoic acid precursor followed by a high-yield esterification that avoids harsh conditions.

For instance, a novel pathway could utilize the microbial production of enantiopure (S)-2-methylbutanoic acid, which can achieve high enantiomeric excess. nih.gov This biologically derived precursor can then be converted to its chloromethyl ester using advanced reagents like chloromethyl chlorosulfate (B8482658) under phase-transfer conditions. This two-step sequence represents a significant improvement over classical, less selective methods. Another innovative strategy involves the direct conversion of a thiomethyl ester to a chloromethyl ester, a process that required development to suppress a competing chlorination pathway. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity is a central goal of process chemistry. The optimization of reaction conditions for the synthesis of this compound focuses on several key parameters, including the choice of reagents, catalysts, solvents, and temperature.

The conversion of the carboxylic acid precursor to the final chloromethyl ester is a critical step where optimization has a substantial impact. Classical methods reacting an acid chloride with formaldehyde (B43269) often suffer from poor yields when using zinc chloride as a catalyst. google.com A key optimization was the discovery that catalytic amounts of ferric chloride or stannic chloride could be used instead, improving the economic viability of the process. google.com

In routes utilizing chloromethyl chlorosulfate, the reaction is best performed in a two-phase system (e.g., dichloromethane (B109758) and aqueous sodium bicarbonate) with a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogensulfate. tandfonline.com This setup ensures that the chlorosulfate ions are hydrolyzed as they form, driving the reaction to completion and yielding a cleaner product. tandfonline.com The optimization of various parameters for different synthetic methodologies is crucial for achieving the desired outcome.

| Parameter | Condition A | Condition B | Observed Outcome | Reference |

|---|---|---|---|---|

| Catalyst (Acid Chloride + Formaldehyde) | Zinc Chloride | Ferric Chloride / Stannic Chloride | Condition B provides significantly better yields than Condition A. | google.com |

| Reaction System (Carboxylic Acid + Chloromethylating Agent) | Single Phase | Two-Phase (DCM/H₂O) + Phase-Transfer Catalyst | Condition B gives higher yields and purer product by removing byproducts. | tandfonline.com |

| Base/Solvent (Indole N-acylation example) | DMAP/Et₃N in DCM | t-BuONa in THF | The choice of base and solvent system is critical for facilitating the reaction. | nih.gov |

| Temperature (Enzymatic Esterification) | 40°C | 20°C | Lowering the temperature increased the enantioselectivity of the enzymatic reaction. | researchgate.net |

Asymmetric Synthesis Approaches for Chiral Isomers

Since this compound possesses a chiral center at the second carbon of the butanoate chain, the synthesis of its individual enantiomers, (R)- and (S)-Chloromethyl 2-methylbutanoate, is of significant interest. These syntheses rely on establishing the stereochemistry in the 2-methylbutanoic acid precursor.

Several powerful asymmetric methods have been developed for this purpose:

Asymmetric Hydrogenation : A highly effective method is the asymmetric hydrogenation of tiglic acid. Using Ruthenium-BINAP (Ru-BINAP) catalysts, this reaction can produce either the (R) or (S) enantiomer of 2-methylbutanoic acid with high stereoselectivity. wikipedia.org For example, using (S)-p-tolyl-BINAP as the catalyst produces (S)-(+)-2-methylbutanoic acid with an 88% enantiomeric excess (ee), while the (R)-p-tolyl-BINAP catalyst yields the (R)-enantiomer with 91% ee. tandfonline.com

Enzymatic and Microbial Synthesis : Biocatalysis offers a green and highly selective alternative. Lipases can be used for the enantioselective esterification of racemic 2-methylbutanoic acid, allowing for the separation of the enantiomers. researchgate.net Furthermore, specific microbial strains, such as Bacillus spizizenii, can produce (S)-2-methylbutanoic acid directly from L-isoleucine with an exceptionally high enantiomeric excess of 99.32%. nih.gov

Chiral Auxiliaries : This classical strategy involves temporarily attaching a chiral molecule (the auxiliary) to a non-chiral precursor to direct a subsequent reaction stereoselectively. After the desired chiral center is created, the auxiliary is removed. This approach is a foundational technique in asymmetric synthesis.

| Method | Precursor | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Tiglic Acid | (R)-p-tolyl-BINAP-Ru | (R)-2-Methylbutanoic Acid | 91% | tandfonline.com |

| Asymmetric Hydrogenation | Tiglic Acid | (S)-p-tolyl-BINAP-Ru | (S)-2-Methylbutanoic Acid | 88% | tandfonline.com |

| Microbial Catabolism | L-Isoleucine | Bacillus spizizenii | (S)-2-Methylbutanoic Acid | 99.32% | nih.gov |

| Enzymatic Resolution (Hydrolysis) | Racemic 2-Methylbutanoic Acid Ethyl Ester | Lipase (B570770) (Novozym 435) | (R)-2-Methylbutanoic Acid | 92.2% | google.com |

Precursor Chemistry and Derivatization Strategies

The synthesis of this compound is fundamentally a process of derivatizing its precursor, 2-methylbutanoic acid. The strategies employed for this conversion are diverse, reflecting a balance between reactivity, selectivity, and practicality.

Synthesis from Carboxylic Acid Derivatives

The most direct precursors are 2-methylbutanoic acid and its activated forms. A common and long-standing method involves converting the carboxylic acid into a more reactive derivative, the acid chloride. This is typically achieved using reagents like thionyl chloride or oxalyl chloride. The resulting 2-methylbutanoyl chloride can then be reacted with a source of chloromethyl alcohol equivalent to form the ester. google.comtandfonline.com

Alternatively, the carboxylate salt of the acid can be used. The triethylammonium (B8662869) salt of a carboxylic acid can react via nucleophilic substitution with a suitable chloromethylating agent to yield the desired ester. rsc.org This method avoids the need to first generate a highly reactive acid chloride.

Chloromethylation Techniques

Chloromethylation is the key step that introduces the -CH₂Cl group. Several techniques have been reported:

Reaction with Formaldehyde : An established, albeit sometimes low-yielding, method is the reaction of an acid chloride (e.g., 2-methylbutanoyl chloride) with formaldehyde or a formaldehyde donor like paraformaldehyde. google.com The reaction requires a Lewis acid catalyst, with ferric chloride or stannic chloride being more effective than zinc chloride. google.com

Alkylation with Dihalomethanes : The carboxylate anion can be reacted with a dihalomethane such as bromochloromethane (B122714) or chloroiodomethane. However, this method often leads to low yields of the desired chloromethyl ester because the product itself can react further with the carboxylate, forming a bis(acyloxy)methane byproduct. tandfonline.com

Alkylation with Chloromethyl Chlorosulfate : A significantly more efficient and cleaner method employs chloromethyl chlorosulfate as the alkylating agent. tandfonline.comoakwoodchemical.com This powerful electrophile reacts rapidly with the carboxylate anion, typically under phase-transfer conditions, to give high yields of the chloromethyl ester. tandfonline.com The high reactivity of chloromethyl chlorosulfate minimizes the formation of byproducts that plague other methods. tandfonline.com A general procedure involves vigorously stirring the carboxylic acid in a solvent like dichloromethane with an aqueous solution of sodium bicarbonate and a phase-transfer catalyst, followed by the addition of chloromethyl chlorosulfate. google.com

Esterification and Transesterification Pathways

The synthesis of chloromethyl esters, such as this compound, is primarily achieved through esterification reactions. A principal method involves the reaction of a suitable carboxylic acid chloride with a source of formaldehyde. google.com For the target compound, this would involve reacting 2-methylbutanoyl chloride with formaldehyde or a formaldehyde donor like paraformaldehyde.

Transesterification, the process of converting one ester to another by exchanging the alkoxy group, represents another potential pathway. masterorganicchemistry.com This can be conducted under either acidic or basic conditions. masterorganicchemistry.com For instance, a methyl ester could be converted to the corresponding ethyl ester by treatment with sodium ethoxide in ethanol. masterorganicchemistry.com While direct transesterification to form a chloromethyl ester is less common, related transesterification reactions are widely studied. For example, 5-hydroxymethylfurfural (B1680220) (HMF) can be converted to 5-(acetoxymethyl)furfural (AcMF) via a transesterification reaction catalyzed by a base. rsc.org The mechanism under basic conditions involves a nucleophilic addition-elimination sequence, whereas acid-catalyzed transesterification follows a more complex protonation-addition-deprotonation pathway. masterorganicchemistry.com

The general scheme for the primary esterification route is as follows:

Reaction Scheme for Esterification:

Reactants: 2-methylbutanoyl chloride and Formaldehyde (or a donor)

Product: this compound

Catalyst: Typically a Lewis acid (discussed in 2.3.1)

Catalyst Systems in this compound Synthesis

Catalysis is central to the efficient synthesis of chloromethyl esters, overcoming activation barriers and improving yields. Various catalytic systems have been developed, ranging from traditional Lewis acids to more modern biocatalytic approaches for analogous compounds.

Lewis acids are the most common catalysts for producing chloromethyl esters from acid chlorides and formaldehyde. google.com A patented process for analogous α,β-unsaturated carboxylic acids found that while many Lewis acids have little activity or lead to undesired byproducts like formaldehyde polymers, ferric chloride (FeCl₃) and stannic chloride (SnCl₄) are particularly effective catalysts. google.com This process gives high yields in a smooth reaction. google.com In contrast, the use of zinc chloride (ZnCl₂) for the same reaction was reported to give very poor yields. google.com

Another highly efficient method involves the reaction between acetals and acid halides, catalyzed by minute quantities (0.01 mol%) of zinc(II) salts. organic-chemistry.orgresearchgate.net This procedure can achieve near-quantitative yields of haloalkyl ethers, such as chloromethyl methyl ether, within a few hours. organic-chemistry.org The resulting solution containing the product can often be used directly in subsequent reactions without isolating the potentially hazardous haloalkyl ether. organic-chemistry.orgresearchgate.net This approach is scalable and significantly improves safety and efficiency over classical methods. organic-chemistry.org

Table 1: Comparison of Lewis Acid Catalysts in Related Ester Syntheses

| Catalyst | Reactants | Key Findings | Reference |

| Zinc(II) salts (e.g., ZnCl₂) | Acetals and Acid Halides | Near-quantitative yield with only 0.01 mol% catalyst; rapid reaction (1-4 h). organic-chemistry.orgresearchgate.net | organic-chemistry.org, researchgate.net |

| Ferric Chloride (FeCl₃) | α,β-unsaturated carboxylic acid chloride and Formaldehyde | High catalytic activity and high yields of the desired chloromethyl ester. google.com | google.com |

| Stannic Chloride (SnCl₄) | α,β-unsaturated carboxylic acid chloride and Formaldehyde | High catalytic activity, leading to a smooth reaction and high yields. google.com | google.com |

| Zinc Chloride (ZnCl₂) | α,β-unsaturated carboxylic acid chloride and Formaldehyde | Reported to provide very poor yields in this specific reaction. google.com | google.com |

Phase-transfer catalysis (PTC) is a valuable green methodology for performing reactions between reactants located in different immiscible phases (e.g., liquid-liquid). researchgate.net The catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transport of a reactant from one phase to another, enabling the reaction to proceed. researchgate.netscispace.com

This technique is applicable to ester synthesis. For example, N-Boc-protected L-Amino acids can be reacted with chloromethyl chlorosulfate in a dichloromethane/water mixture under phase-transfer conditions to produce chloromethyl esters in high yield. oakwoodchemical.com The use of PTC offers improved reaction rates for biphasic systems and can reduce the need for organic solvents. researchgate.net

Table 2: Common Phase-Transfer Catalysts and Their Applications

| Catalyst Type | Example Catalyst | Typical Application | Reference |

| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Alkylation reactions in liquid-liquid systems. researchgate.net | researchgate.net |

| Quaternary Ammonium Salt | Aliquat 336 | Used in solvent-free synthesis of various organic compounds. researchgate.net | researchgate.net |

| Polyether | Polyethylene glycol (PEG) | Can be used in combination with other catalysts to create a synergetic effect. scispace.com | scispace.com |

| Chiral Quaternary Ammonium Salt | Camphor-derived ammonium salts | Asymmetric phase-transfer catalysis for creating chiral molecules. rsc.orgmdpi.com | rsc.org, mdpi.com |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. Lipases are particularly effective for esterification and transesterification reactions. rsc.org

For instance, highly regioselective acylation of 7,8-dihydroxy-4-methylcoumarin (B1670369) has been achieved using lipase from Rhizopus oryzae in an organic solvent. nih.gov The enzyme specifically catalyzes acylation at one of the two hydroxyl groups, a transformation that is difficult to achieve with conventional chemical methods. nih.gov Similarly, immobilized lipase has been used as a biocatalyst for the esterification and transesterification of 5-hydroxymethylfurfural (HMF) with various carboxylic acids and esters. rsc.org Ketoreductase enzymes are also engineered for the highly enantiospecific reduction of ketones to produce chiral alcohol products, which are key intermediates in many syntheses. researchgate.net These biocatalytic methods are noted for their high selectivity and operation under mild conditions.

Table 3: Examples of Biocatalytic Synthesis for Ester Analogues

| Enzyme | Reaction Type | Substrate(s) | Key Outcome | Reference |

| Rhizopus oryzae Lipase (ROL) | Regioselective Acylation | 7,8-dihydroxy-4-methylcoumarin and acid anhydrides | Formation of specific 8-acyloxy-7-hydroxy-4-methylcoumarins. nih.gov | nih.gov |

| Immobilized Lipase | Esterification / Transesterification | 5-hydroxymethylfurfural (HMF) and carboxylic acids/esters | Synthesis of HMF-esters. rsc.org | rsc.org |

| Lipase | Transesterification | Diacyl donors and glycidol | Chemo-enzymatic synthesis of diglycidyl ester derivatives. researchgate.net | researchgate.net |

| Engineered Ketoreductase (KRED) | Enantiospecific Reduction | Prochiral ketones | Production of homochiral alcohols for use as synthetic intermediates. researchgate.net | researchgate.net |

Phase-Transfer Catalysis in Ester Synthesis

Purification and Isolation Techniques for Research Applications

Following synthesis, the isolation and purification of the target compound are critical for obtaining a product of the required purity for research applications. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Standard laboratory procedures are often employed. A common sequence involves quenching the reaction, followed by an aqueous workup. This can include partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or an aqueous solution like saturated sodium bicarbonate (NaHCO₃) to neutralize acid catalysts or byproducts. acs.org The organic layer is then washed with brine, dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed by evaporation in vacuo. acs.org

For further purification, column chromatography on silica (B1680970) gel is a prevalent method, separating the desired product from unreacted starting materials and byproducts based on polarity. acs.orgrsc.org In some cases, other purification methods like precipitation or crystallization may be used to obtain the final product. google.com However, as noted previously, some modern synthetic protocols are designed to allow the product to be used in solution for the next step without any purification, which is particularly advantageous when dealing with unstable or hazardous compounds. organic-chemistry.orgresearchgate.net

Table 4: Summary of Purification and Isolation Techniques

| Technique | Purpose | Description | Reference |

| Aqueous Workup | Neutralization & Removal of Water-Soluble Impurities | Washing the organic reaction mixture with aqueous solutions (e.g., NaHCO₃, brine). acs.org | acs.org |

| Drying | Removal of Water | Treating the organic solution with an anhydrous salt (e.g., Na₂SO₄, MgSO₄). acs.org | acs.org |

| Evaporation | Solvent Removal | Removing the volatile organic solvent under reduced pressure (in vacuo). acs.org | acs.org |

| Column Chromatography | High-Purity Separation | Separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel). acs.orgrsc.org | rsc.org, acs.org |

| Crystallization / Precipitation | Isolation of Solid Product | Inducing the formation of a solid from a solution in which it is dissolved. google.com | google.com |

| Direct Use in Solution | Avoidance of Isolation | Using the product-containing solution directly in a subsequent reaction step. organic-chemistry.orgresearchgate.net | organic-chemistry.org, researchgate.net |

Chemical Reactivity and Transformation Studies of Chloromethyl 2 Methylbutanoate

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group (-CH2Cl) in chloromethyl 2-methylbutanoate is an electrophilic site susceptible to attack by nucleophiles. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable building block in the synthesis of more complex molecules.

Mechanistic Investigations of Substitution Processes

Nucleophilic substitution reactions at the chloromethyl group of esters like this compound generally proceed through an S\N2 (bimolecular nucleophilic substitution) mechanism. mdpi.combits-pilani.ac.inorganic-chemistry.org In this concerted process, the nucleophile attacks the carbon atom of the chloromethyl group at the same time as the chlorine atom, the leaving group, departs. bits-pilani.ac.in The reaction rate is dependent on the concentration of both the chloromethyl ester and the nucleophile. bits-pilani.ac.in The transition state involves a species where the nucleophile and the leaving group are both partially bonded to the carbon atom. ksu.edu.sa For the reaction to occur, the nucleophile must approach from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. bits-pilani.ac.inksu.edu.sa

The efficiency of the S\N2 reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and steric hindrance around the reaction center. ksu.edu.sa Stronger, less sterically hindered nucleophiles and polar aprotic solvents generally favor the S\N2 pathway. mdpi.comksu.edu.sa

Scope and Limitations with Various Nucleophiles

The chloromethyl group of this compound can react with a diverse array of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Nitrogen Nucleophiles: Amines, both cyclic and acyclic, are effective nucleophiles for displacing the chloride. nih.gov For instance, reactions with primary or secondary amines can yield the corresponding amino-methyl esters. nih.govgoogle.com

Oxygen Nucleophiles: Carboxylic acids can act as nucleophiles, particularly in the presence of a non-nucleophilic base, to form acylals. mdpi.com Alcohols and alkoxides are also good nucleophiles. organic-chemistry.org

Sulfur Nucleophiles: Thiols are also capable of displacing the chloride from the chloromethyl group.

The scope of the reaction can be limited by the steric bulk of the nucleophile. nih.gov Highly hindered nucleophiles may react more slowly or require more forcing conditions. Additionally, the basicity of the nucleophile can sometimes lead to competing elimination reactions, although this is less common for chloromethyl esters compared to other alkyl halides.

Table 1: Examples of Nucleophilic Substitution Reactions with Chloromethyl Esters

| Nucleophile Type | Example Nucleophile | Product Type |

|---|---|---|

| Nitrogen | Piperidine | Aminomethyl ester |

| Nitrogen | Morpholine | Aminomethyl ester |

| Nitrogen | Thiomorpholine | Aminomethyl ester |

| Oxygen | Carboxylic Acid | Acylal |

| Sulfur | Thiol | Thiomethyl ester |

Chemo- and Regioselectivity in Transformations

This compound possesses two reactive sites: the electrophilic carbon of the chloromethyl group and the carbonyl carbon of the ester. However, nucleophilic attack generally occurs selectively at the chloromethyl position under typical S\N2 conditions. This is because the chloride ion is a much better leaving group than the butanoate anion.

Regioselectivity can be a consideration in more complex molecules containing a chloromethyl ester moiety. For instance, in molecules with other electrophilic centers, the reaction conditions can be tuned to favor substitution at the desired position. The choice of nucleophile and solvent can influence the chemo- and regioselectivity of the transformation.

Ester Cleavage and Formation Reactions

The butanoate ester group in this compound can undergo cleavage through hydrolysis or be transformed into other esters via transesterification.

Hydrolytic Stability and Reactivity Profiles

The ester group can be hydrolyzed to the corresponding carboxylic acid and chloromethanol (B13452849) under either acidic or basic conditions. The stability of the ester bond is pH-dependent.

Under basic conditions, hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the chloromethoxide ion, which is subsequently protonated. uou.ac.in

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards attack by a weak nucleophile like water. This is followed by the formation of a tetrahedral intermediate and subsequent elimination of chloromethanol.

The hydrolytic stability of chloromethyl esters can be influenced by steric and electronic factors of the ester group.

Transesterification Reactivity of the Butanoate Ester

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Base-catalyzed transesterification: An alkoxide, acting as a strong nucleophile, attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then eliminates the original alkoxy group. masterorganicchemistry.com

Acid-catalyzed transesterification: The carbonyl group is first protonated by the acid catalyst, making it more electrophilic. An alcohol molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original alcohol is eliminated. masterorganicchemistry.com

For this compound, transesterification with a different alcohol (R'-OH) would result in the formation of a new ester, chloromethyl R'-oate, and 2-methylbutanol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org

Reactions Involving the Butanoate Moiety

The butanoate portion of the molecule offers several sites for chemical modification, including the alkyl chain and the carbonyl group.

Functionalization of the Alkyl Chain

The alkyl chain of the 2-methylbutanoate moiety can undergo functionalization, primarily through free-radical halogenation or selective C-H activation.

Research Findings: Studies on the liquid-phase chlorination of 2-methylbutanoic acid and its derivatives show that monochlorinated products can be formed. lookchem.com The position of chlorination is influenced by the directing effects of the carbonyl group and the stability of the resulting radical intermediate. For the 2-methylbutanoate group, C-H bonds at positions 2, 3, and the methyl branch are potential sites for substitution.

More advanced methods involve the direct C-H functionalization of esters. For instance, di-tert-butyl peroxide (DTBP) can promote site-selective C-H functionalization at the α-alkoxyl position of alkyl esters under radical conditions, without the need for a metal catalyst. rsc.org While this specific methodology targets the alkoxyl part (the chloromethyl group in this case), similar principles of radical-mediated C-H activation could be explored for the butanoate alkyl chain under different conditions.

| Reaction Type | Reagents | Potential Products |

| Free-Radical Chlorination | Cl₂, light/heat | Chloro-substituted 2-methylbutanoate esters |

| C-H Activation | Radical Initiators (e.g., DTBP) | Further functionalized butanoate chain |

Carbonyl Group Reactivity

The carbonyl group in the ester is a key center for reactivity, acting as an electrophile for various nucleophiles. wikipedia.org

Hydrolysis: Esters can be hydrolyzed back to their constituent carboxylic acid and alcohol under either acidic or basic conditions. solubilityofthings.com Base-promoted hydrolysis, known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. pressbooks.publibretexts.org This reaction yields the carboxylate salt and the corresponding alcohol. pressbooks.pub

Transesterification: In the presence of an acid or base catalyst, an ester can react with an alcohol to form a new ester and a new alcohol. pressbooks.pub This equilibrium reaction, known as transesterification, can be driven to completion by using a large excess of the reactant alcohol. solubilityofthings.com For this compound, reaction with an alcohol (R'-OH) would yield a new 2-methylbutanoate ester (R'-O-C(O)CH(CH₃)CH₂CH₃) and chloromethanol.

Reduction: The carbonyl group of esters can be reduced to alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. libretexts.org In the case of this compound, this would likely lead to the formation of 2-methyl-1-butanol (B89646) and methanol, assuming the chloromethyl group is also reduced. The use of less reactive hydride reagents, such as diisobutylaluminum hydride (DIBALH), can allow for the partial reduction of an ester to an aldehyde at low temperatures. libretexts.org

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent (R'MgX) to produce tertiary alcohols. libretexts.org The reaction proceeds through a nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. libretexts.org

| Reagent | Product Type |

| H₂O / H⁺ or OH⁻ | Carboxylic Acid + Alcohol |

| R'OH / H⁺ or Base | New Ester + New Alcohol |

| LiAlH₄ | Primary Alcohol |

| DIBALH (controlled) | Aldehyde |

| R'MgX (excess) | Tertiary Alcohol |

Advanced Organic Transformations

The presence of the chloromethyl ester functionality enables a variety of advanced organic reactions.

Radical Reactions of Chloromethyl Esters

The carbon-chlorine bond in the chloromethyl group is susceptible to homolytic cleavage, initiating radical reactions. The chloromethyl group can participate in nucleophilic substitution reactions where the chlorine atom is replaced.

Atom Transfer Radical Cyclization (ATRC): Research on related α-chloro esters has shown their utility in copper-catalyzed atom transfer radical cyclization reactions. researchgate.net In these processes, a copper(I) complex abstracts the chlorine atom to generate a carbon-centered radical. If an unsaturated bond is present elsewhere in the molecule, this radical can undergo an intramolecular cyclization. This strategy is a powerful tool for constructing cyclic and bicyclic compounds. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis can also be used to generate radicals from chloromethyl groups. Studies have shown that iridium-based photocatalysts can facilitate the coupling of chloromethyl-substituted aromatic compounds with other molecules through a radical-mediated mechanism. acs.org The process typically involves the photocatalyst absorbing light and undergoing oxidative quenching with the chloromethyl compound to generate a carbon-centered radical intermediate. acs.org

Reactions with Organometallic Reagents

Beyond the Grignard reactions at the carbonyl center, the chloromethyl group itself can react with organometallic reagents. The highly reactive nature of the chloromethyl ester group allows it to participate in numerous reactions. google.com

Nucleophilic Substitution: Strong nucleophiles, including many organometallic reagents, can displace the chloride ion in an Sₙ2-type reaction. However, the high reactivity of organolithium and Grignard reagents often leads to competing reactions at the ester's carbonyl group. libretexts.org

Formation of Less Reactive Organometallics: To achieve selective reaction at the chloromethyl position without affecting the ester carbonyl, less reactive organometallic reagents are often employed. For example, Gilman reagents (lithium dialkylcuprates, R₂CuLi) are softer nucleophiles that are known to react effectively with alkyl halides while often leaving ester groups intact. libretexts.org Similarly, organocadmium reagents could potentially be used for selective transformations. libretexts.org These reactions allow for the formation of a new carbon-carbon bond at the chloromethyl position.

| Organometallic Reagent | Primary Reaction Site | Typical Outcome |

| Grignard Reagents (R'MgX) | Carbonyl Carbon | Addition to form a tertiary alcohol. libretexts.org |

| Organolithium Reagents (R'Li) | Carbonyl Carbon | Addition to form a tertiary alcohol. libretexts.org |

| Gilman Reagents (R'₂CuLi) | Chloromethyl Carbon | Nucleophilic substitution of chloride. libretexts.org |

Rearrangement Reactions

The structural features of this compound could potentially allow for specific rearrangement reactions, although direct examples for this specific molecule are not prominent in the literature. The principles can be inferred from related systems.

google.com-Wittig Rearrangement: The google.com-Wittig rearrangement involves the base-promoted transformation of ethers into alcohols. organic-chemistry.org While this compound is an ester, not an ether, related transformations involving the migration of a group to an adjacent carbanion are conceivable. Deprotonation adjacent to the ester oxygen could theoretically initiate a rearrangement, though this pathway competes with other base-mediated reactions like elimination or hydrolysis. The mechanism proceeds through a radical dissociation-recombination pathway within a solvent cage. organic-chemistry.org

Claisen Rearrangement: The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement typically observed in allyl vinyl ethers or allyl aryl ethers. byjus.com While not directly applicable to the saturated structure of this compound, it demonstrates a class of concerted rearrangements that can occur in ester-containing systems if unsaturation is introduced into the molecule. scirp.org

Carbocation Rearrangements: Under conditions that promote the formation of a carbocation, such as treatment with a Lewis acid, rearrangements like the Wagner-Meerwein shift can occur. msu.edu Loss of the chloride ion from the chloromethyl group would generate a primary carbocation stabilized by the adjacent oxygen. This could potentially rearrange, although it would be in competition with rapid trapping by nucleophiles.

Stereochemical Aspects of Reactivity

The chemical reactivity of this compound is significantly influenced by its stereochemistry. The molecule possesses a chiral center at the second carbon atom of the 2-methylbutanoate moiety, which gives rise to two distinct enantiomers: (R)-chloromethyl 2-methylbutanoate and (S)-chloromethyl 2-methylbutanoate. google.comgoogleapis.com The spatial arrangement of the substituents (hydrogen, methyl group, and the ester chain) around this stereocenter dictates how the molecule interacts with other chiral and achiral reagents, leading to differences in reaction rates and product formation.

The presence of this chiral center is a critical factor in the compound's application as a building block in asymmetric synthesis. acs.orgacs.org In this context, the individual (R) and (S) enantiomers are not interchangeable and are selected to impart a specific stereochemistry to the target molecule. google.comgoogleapis.com The reactivity of the chloromethyl group, a primary site for nucleophilic substitution, can be sterically hindered or electronically influenced by the conformation of the chiral butanoate group.

Research into stereoselective reactions highlights the importance of such chiral motifs. rsc.orgresearchgate.net When reacting with chiral reagents or under the influence of chiral catalysts, the two enantiomers of this compound are expected to behave differently. For instance, in enzyme-catalyzed transformations, one enantiomer may fit preferentially into the active site of an enzyme, leading to a highly enantioselective reaction where only that enantiomer is transformed, or the two enantiomers are converted into diastereomeric products at different rates. researchgate.netpolimi.it This principle is fundamental in the synthesis of pharmaceuticals and other biologically active compounds where a specific stereoisomer is required for efficacy.

The analysis of closely related chiral esters, such as ethyl 2-methylbutanoate in food chemistry, often requires separation and quantification of the individual enantiomers, underscoring the distinct properties that arise from the chiral center. kutechfirm.com While specific kinetic data for the individual enantiomers of this compound are not extensively detailed in the provided context, the principles of stereochemistry allow for a clear understanding of its differential reactivity.

Detailed studies on analogous chiral molecules demonstrate that the stereochemical outcome of a reaction is highly dependent on the chirality of the starting materials and reagents.

Nucleophilic Substitution: In reactions involving the displacement of the chloride ion from the chloromethyl group, a chiral nucleophile would approach the (R) and (S) enantiomers differently. This differential interaction can lead to the formation of diastereomeric transition states with different energy levels, resulting in different reaction rates for each enantiomer.

Enzymatic Reactions: The use of enzymes like ketoreductases and lipases in organic synthesis is a powerful tool for achieving high enantioselectivity. researchgate.net If this compound were a substrate for such an enzyme, one enantiomer would likely be preferred, leading to a kinetic resolution or a highly stereospecific product.

Asymmetric Synthesis: As a chiral building block, (R)- or (S)-chloromethyl 2-methylbutanoate can be used to introduce a specific stereocenter into a larger molecule. For example, its reaction with a prochiral enolate in the presence of a chiral auxiliary or catalyst would likely result in the preferential formation of one diastereomer. rsc.orgresearchgate.net

The table below illustrates the expected differences in reactivity based on fundamental stereochemical principles.

| Reaction Type | Reactant(s) | Expected Outcome for (R)- vs. (S)-enantiomer |

| Nucleophilic Substitution | Achiral Nucleophile (e.g., NaOH) | Reaction rates are identical. Product will be a racemic mixture if a new stereocenter is formed. |

| Nucleophilic Substitution | Chiral Nucleophile (e.g., (R)-2-aminobutane) | Reaction rates are different (kinetic resolution). Products are diastereomers and are formed in unequal amounts. |

| Enzymatic Hydrolysis | Lipase (B570770) | One enantiomer is hydrolyzed significantly faster than the other, allowing for separation of the enantiomers. |

| Asymmetric Induction | Reaction with a Prochiral Nucleophile + Chiral Catalyst | The products will be diastereomers, and one will be formed in excess (diastereoselectivity). |

Spectroscopic Characterization and Structure Elucidation in Research

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact mass of the molecule, which corresponds to a unique elemental formula. missouri.edu For chloromethyl 2-methylbutanoate, the molecular formula is C₆H₁₁ClO₂. Using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁶O), the theoretical monoisotopic mass can be calculated. msu.edu

HRMS analysis of the protonated molecule [M+H]⁺ would yield an experimentally measured m/z value. If this value matches the calculated exact mass within a very narrow tolerance (e.g., < 5 ppm), it provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. warwick.ac.uk

Table 3: Exact Mass Calculation for this compound Calculated using the most abundant isotopes: C=12.000000, H=1.007825, Cl=34 .968853, O=15.994915. missouri.edustolaf.edusisweb.com

| Formula | Adduct | Calculated Exact Mass (m/z) |

|---|---|---|

| C₆H₁₁³⁵ClO₂ | [M+H]⁺ | 151.05203 |

Gas chromatography-mass spectrometry is a hybrid technique that separates chemical components of a sample via gas chromatography and then provides mass spectra for each component using mass spectrometry. nih.gov It is an ideal method for assessing the purity of a volatile compound like this compound and for analyzing it within complex mixtures. mdpi.comresearchgate.net

In a GC-MS analysis, the sample is vaporized and travels through a long capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. mdpi.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented.

The resulting mass spectrum is a fingerprint for the molecule, showing the molecular ion peak (if stable enough) and a series of fragment ion peaks. The fragmentation pattern provides valuable structural clues. For this compound, key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond next to the carbonyl group, leading to the loss of the -OCH₂Cl group to form an acylium ion [C₅H₉O]⁺. whitman.edulibretexts.org

McLafferty Rearrangement: A characteristic rearrangement for esters that can lead to the loss of a neutral alkene molecule. whitman.edu

Loss of Chlorine: Cleavage of the C-Cl bond to give a [M-Cl]⁺ fragment. researchgate.net

Loss of the Chloromethyl Radical: Cleavage to lose a ·CH₂Cl radical.

The combination of the retention time from the GC and the fragmentation pattern from the MS allows for highly confident identification and quantification of the compound. emich.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are essential techniques for identifying functional groups within a molecule by probing its vibrational modes. theanalyticalscientist.com For this compound, the spectra are dominated by absorptions corresponding to the ester group and the alkyl halide.

The most prominent feature in the IR spectrum is the intense absorption band due to the carbonyl (C=O) stretch of the ester group, typically found around 1730-1750 cm⁻¹. oup.com The C-O stretching vibrations of the ester linkage appear in the fingerprint region, usually as two distinct bands. The C-Cl stretch gives rise to a band in the lower frequency region of the spectrum. Aliphatic C-H stretching and bending vibrations are also clearly visible.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 2850-3000 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | Medium-Strong |

| ~1740 | C=O Stretch | Ester | Very Strong (IR), Medium (Raman) |

| 1350-1470 | C-H Bend | Alkyl (CH, CH₂, CH₃) | Variable |

| 1150-1250 | C-O Stretch (Acyl-Oxygen) | Ester | Strong |

| 1000-1100 | C-O Stretch (Alkyl-Oxygen) | Ester | Strong |

| 600-800 | C-Cl Stretch | Alkyl Chloride | Medium-Strong |

This compound possesses several single bonds (C-C, C-O, O-CH₂) around which rotation can occur, leading to the existence of multiple conformational isomers (conformers). Vibrational spectroscopy, particularly Raman spectroscopy, is a sensitive technique for studying this conformational isomerism. nih.gov

Different conformers, such as gauche and trans arrangements along the molecular backbone, will have slightly different potential energies and, consequently, distinct vibrational frequencies for their skeletal bending and torsional modes. researchgate.net Research on analogous molecules like methyl butanoate has shown that different conformers can be identified and even quantified by analyzing the low-frequency Raman spectra, often with the aid of computational chemistry. nih.gov For this compound, one would expect to see different sets of peaks in the fingerprint region (below 1500 cm⁻¹), with the relative intensities of these peaks changing with temperature or physical state, reflecting the shifting equilibrium between the conformers. researchgate.net

Functional Group Identification and Band Assignment

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. unimelb.edu.au This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

To date, a single-crystal X-ray structure of this compound has not been reported in the scientific literature. To perform such an analysis, the compound, which is likely a liquid at room temperature, would need to be crystallized. This is typically achieved by slow evaporation of a solution or by carefully cooling the neat liquid until a single, high-quality crystal forms.

If a crystal structure were obtained, it would provide an exact model of the lowest-energy conformer in the crystal lattice. This solid-state structure would serve as a crucial benchmark for validating the results from computational models and conformational analyses performed in the gas or liquid phase using techniques like vibrational spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. bioglobax.com The absorption of photons promotes electrons from lower-energy ground state orbitals to higher-energy excited state orbitals. maharajacollege.ac.in

The chromophores in this compound are the carbonyl group (C=O) of the ester and the chlorine atom, both of which possess non-bonding electrons (n). The molecule lacks extensive conjugation, so any absorptions are expected to be in the ultraviolet region, not the visible range.

The primary electronic transitions possible are:

n → π transition:* An electron from a non-bonding orbital on the carbonyl oxygen is promoted to the anti-bonding π* orbital of the C=O bond. This is a relatively low-energy, but "forbidden," transition, resulting in a weak absorption band. matanginicollege.ac.in For simple esters, this typically occurs in the 200-220 nm range.

π → π transition:* An electron from the bonding π orbital of the carbonyl group is excited to the anti-bonding π* orbital. This is a high-energy, "allowed" transition, leading to a strong absorption band, usually below 200 nm. matanginicollege.ac.in

n → σ transition:* An electron from a non-bonding orbital on the chlorine or oxygen atom is promoted to an anti-bonding σ* orbital of the C-Cl or C-O bond. These transitions are high in energy and typically occur in the far-UV region (< 200 nm). bspublications.net

Due to the lack of conjugation, the UV-Vis spectrum of this compound is expected to be relatively simple, primarily characterized by the weak n → π* transition of the ester carbonyl group.

| Transition | Orbitals Involved | Expected Wavelength (λₘₐₓ) | Expected Intensity (ε) |

|---|---|---|---|

| n → π | Non-bonding (C=O) → π (C=O) | ~200-220 nm | Weak (< 100 L mol⁻¹ cm⁻¹) matanginicollege.ac.in |

| π → π | π (C=O) → π (C=O) | < 200 nm | Strong (> 1000 L mol⁻¹ cm⁻¹) matanginicollege.ac.in |

| n → σ | Non-bonding (Cl, O) → σ (C-Cl, C-O) | < 200 nm | Weak-Medium bspublications.net |

Computational Chemistry and Theoretical Studies of Chloromethyl 2 Methylbutanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of Chloromethyl 2-methylbutanoate. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution, molecular energies, and geometric parameters.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and energetics of organic molecules like this compound. uq.edu.au DFT methods are favored for their balance of computational cost and accuracy. In the context of this compound, DFT calculations can elucidate key aspects of its reactivity and stability.

DFT calculations can be employed to model transition states and analyze charge distribution, which is particularly relevant for understanding the reactivity of the chloromethyl group. The electrophilicity of the carbonyl carbon and the influence of the electron-withdrawing chlorine atom can be quantified, providing predictions for its behavior in nucleophilic substitution reactions. Furthermore, DFT is instrumental in verifying that a calculated structure corresponds to an energy minimum through frequency calculations, ensuring the absence of imaginary frequencies.

| Property | Description | Application to this compound |

| Electronic Structure | Distribution of electrons within the molecule. | Determines reactivity, polarity, and spectroscopic properties. |

| Energetics | The total energy of the molecule and its conformers. | Predicts the most stable geometric arrangements. |

| Charge Distribution | The partial charges on each atom in the molecule. | Highlights electrophilic and nucleophilic sites, key to reaction mechanisms. |

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. archive.orgusm.edu These methods, while often more computationally intensive than DFT, can provide highly accurate benchmark data for molecular properties. For this compound, ab initio calculations, such as coupled-cluster theory, can be used to obtain precise potential energy and dipole moment surfaces. mpg.de

Solving the time-independent Schrödinger equation for the electrons at a fixed set of nuclear coordinates is the first step in these calculations. iitg.ac.in This yields the ground-state energy and wavefunction. By systematically changing the nuclear coordinates, a potential energy surface can be mapped out. iitg.ac.in

Conformational Analysis and Potential Energy Surfaces

Theoretical calculations are essential for mapping the potential energy surface (PES) of the molecule. The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By identifying the minima on this surface, the most stable conformers can be determined. For related, more complex systems, computational modeling has been used to determine the preferred diastereomers. uq.edu.au The relative energies of different conformers, such as staggered versus eclipsed forms, dictate their populations at a given temperature. libretexts.org

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Conformational Flexibility and Dynamic Behavior

MD simulations can be used to explore the conformational flexibility of this compound in detail. libretexts.org By simulating the molecule over a period of time, it is possible to observe transitions between different conformational states and to calculate the free energy landscape associated with these changes. This provides a more realistic picture of the molecule's behavior in a solution or other condensed phase than static calculations alone. For other molecules, molecular dynamics simulations have been used to understand collective interactions. acs.org

Intermolecular Interactions

The way this compound interacts with other molecules is critical to its physical and chemical properties. MD simulations can model these intermolecular interactions explicitly. For example, simulations could be used to study the interactions between this compound molecules in the liquid state or its interactions with solvent molecules. These simulations can provide insights into properties like boiling point, solubility, and how the molecule might bind to a biological target. The interactions between cations and anions have been shown to be more significant than anion-CO2 interactions in determining CO2 solubility in some ionic liquids. acs.org

Reactivity and Mechanism Predictions

Computational chemistry offers a powerful lens for predicting the reactivity of molecules and elucidating the intricate pathways of chemical reactions. For this compound, theoretical studies provide invaluable insights into its electronic structure and potential chemical behavior. These predictions are grounded in the principles of quantum mechanics, allowing for the characterization of molecular orbitals and the energetic landscapes of reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is anticipated to be localized primarily on the oxygen atoms of the ester group, which possess lone pairs of electrons. The LUMO, conversely, is expected to be centered on the antibonding σ* orbital of the carbon-chlorine bond. This distribution suggests that the molecule is susceptible to nucleophilic attack at the chloromethyl carbon, leading to the displacement of the chloride ion. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a large gap implies high stability and low reactivity, while a small gap suggests higher reactivity.

| Parameter | Description | Predicted Value (Illustrative) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -10.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | 11.7 eV |

Reaction Pathway Elucidation and Transition State Calculations

Theoretical calculations can map out the energetic profile of a chemical reaction, identifying the most favorable pathway from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate. For this compound, a key reaction is its hydrolysis, which can proceed through different mechanisms.

Computational models can be employed to calculate the activation energies for various potential pathways, such as an SN2 mechanism involving a backside attack by a nucleophile (e.g., a water molecule) on the chloromethyl carbon, or an SN1-like mechanism involving the initial formation of a carbocation. By comparing the calculated energy barriers, the most likely mechanism can be determined. These calculations typically involve sophisticated methods like Density Functional Theory (DFT) to accurately model the electronic changes throughout the reaction.

Chemical Hardness, Electrophilicity, and Nucleophilicity Indices

Conceptual DFT provides a framework for quantifying key chemical concepts. Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the energies of the HOMO and LUMO. A harder molecule is less reactive, while a softer molecule is more reactive.

The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) describes its electron-donating capability. For this compound, the presence of the electron-withdrawing chlorine atom and the carbonyl group suggests a significant electrophilic character. These indices are invaluable for predicting how the molecule will interact with other chemical species.

| Index | Formula | Description | Predicted Character |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud | Moderately Hard |

| Electrophilicity (ω) | μ2 / (2η) where μ ≈ (EHOMO + ELUMO) / 2 | Propensity to act as an electron acceptor | Electrophilic |

| Nucleophilicity (N) | EHOMO(Nu) - EHOMO(TCE) | Propensity to act as an electron donor | Weakly Nucleophilic |

Spectroscopic Property Prediction

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, aiding in their identification and structural elucidation.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. These calculations involve determining the magnetic shielding tensors for each nucleus within the molecule, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane). The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculation.

| Nucleus | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| CH3 (methyl of butanoate) | ~0.9 | ~11 |

| CH2 (of butanoate) | ~1.5 | ~26 |

| CH (of butanoate) | ~2.4 | ~41 |

| CH3 (on butanoate chain) | ~1.2 | ~16 |

| O-CH2-Cl | ~5.7 | ~68 |

| C=O | N/A | ~170 |

Simulated Vibrational and Electronic Spectra

Computational chemistry can simulate the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. Key predicted vibrational modes would include the C=O stretch of the ester group, typically appearing around 1740-1760 cm-1, and the C-Cl stretch, expected in the range of 600-800 cm-1.

Furthermore, electronic spectra, such as UV-Vis spectra, can be simulated using time-dependent DFT (TD-DFT). These calculations predict the electronic transitions between molecular orbitals. For this compound, the primary electronic transitions are expected to be n → π* transitions associated with the carbonyl group.

| Spectroscopic Technique | Predicted Key Features |

| Infrared (IR) Spectroscopy | Strong C=O stretch (~1750 cm-1), C-O stretches (~1100-1300 cm-1), C-Cl stretch (~700 cm-1) |

| UV-Vis Spectroscopy | n → π* transition (~210-220 nm) |

Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

A thorough review of published scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite the availability of advanced computational chemistry methods that provide deep insights into molecular properties, specific studies detailing these analyses for this compound are not present in accessible academic and research databases.

Therefore, the detailed research findings required to populate the sections on advanced theoretical descriptors—including Molecular Electrostatic Potential (MEP) Mapping, Natural Bond Orbital (NBO) Analysis, and Quantum Theory of Atoms in Molecules (QTAIM) with Non-Covalent Interaction (NCI) Analysis—are not available.

General principles of these computational methods are well-established and routinely applied to a wide range of molecules. For instance, MEP mapping is used to visualize the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. rsc.org NBO analysis provides a chemically intuitive picture of bonding by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) orbitals, allowing for the study of charge transfer and hyperconjugative interactions. sigmaaldrich.cn QTAIM and NCI analyses are powerful tools for characterizing chemical bonds and identifying non-covalent interactions based on the topology of the electron density. acs.org

However, without specific application of these methods to this compound in peer-reviewed studies, any discussion would be purely hypothetical and not based on concrete research findings as required. The scientific community has yet to publish dedicated computational work on this particular ester.

Applications and Research Utility of Chloromethyl 2 Methylbutanoate in Chemical Science

Role as an Intermediate in Fine Chemical Synthesis

The utility of Chloromethyl 2-methylbutanoate in fine chemical synthesis is primarily due to its bifunctional nature. The chloromethyl group provides a reactive site for nucleophilic substitution, while the ester group can be modified or carried through synthetic sequences.

The structural motifs present in this compound are relevant to agrochemical research. While direct application of this specific compound is not extensively documented in public literature, related structures are explored for their potential biological activity in agriculture. smolecule.com For instance, other complex chloromethyl esters are investigated for their utility in developing new agrochemicals, such as fungicides or herbicides. environmentclearance.nic.in The combination of a fatty acid derivative and a reactive chloromethyl group is a feature found in molecules designed to interact with biological systems in plants and insects. researchgate.net The research into similar compounds suggests that this compound could serve as a valuable building block for synthesizing new candidate molecules for screening in agrochemical development programs.

The reactivity of the chlorine atom in this compound makes it an excellent substrate for synthesizing a variety of specialty esters and other derivatives through nucleophilic substitution. chempanda.com A documented example is its reaction with a silver salt of a sulfonic acid, such as silver salt of methane (B114726) sulfonic acid, in a solvent like acetonitrile. google.com This reaction replaces the chloro group to yield the corresponding ((methylsulfonyl)oxy)methyl 3-methylbutanoate, a sulfonate ester derivative. google.com This transformation highlights its utility in creating derivatives where the leaving group properties of the original chloro atom are exploited to introduce new functional groups, thereby expanding the molecular diversity achievable from this starting material.

Building Block for Agrochemicals Research

Materials Science Applications

In materials science, the focus is on creating substances with novel or enhanced physical and chemical properties. The functional groups within this compound offer potential for its integration into new materials.

This compound holds potential for use in polymer and resin chemistry. Its structure is analogous to other monomers used in the manufacture of specialty polymers. For example, Methyl 2-chloroacrylate (B1238316) is a known monomer for producing acrylic high polymers. wikipedia.org The chloromethyl group can participate in various polymerization reactions or be used to modify existing polymers. The introduction of the 2-methylbutanoate side chain could influence the physical properties of the resulting polymer, such as its glass transition temperature, flexibility, and solubility. Research on other functional esters suggests that they can be incorporated into polymers to create materials with enhanced durability or specific chemical resistance.

The development of functional materials often relies on incorporating specific chemical moieties that impart desired characteristics, such as photoresponsiveness or specific binding capabilities. While specific research on this compound in this context is limited, its reactive nature makes it a candidate for such applications. For instance, it could be used to functionalize surfaces or nanoparticles. The chloromethyl group can form a covalent bond with a suitable substrate, while the ester group provides a different chemical handle or simply modifies the surface properties. The synthesis of photoresponsive polymers has been demonstrated using other complex chloromethyl ester derivatives, indicating a pathway where such molecules can be used to build materials that respond to external stimuli like light. dntb.gov.ua

Potential in Polymer and Resin Chemistry

Catalysis and Ligand Design

This compound serves as a valuable building block in the field of catalysis and ligand design due to its bifunctional nature. It possesses a reactive chloromethyl group, which is a potent alkylating agent, and an ester moiety that can influence the steric and electronic properties of a final molecular structure. This unique combination allows for its use as a precursor in the synthesis of specialized molecules for catalytic applications.

Precursor for Catalytic Ligands and Metal-Organic Frameworks (MOFs)

The design of effective ligands is central to the advancement of homogeneous catalysis. Ligands coordinate to a central metal atom, and their structure dictates the catalyst's activity, selectivity, and stability. mdpi.com The modification of phosphine (B1218219) ligands, a cornerstone of catalysis, often involves the substitution of aryl groups with alkyl groups to fine-tune the catalyst's properties. chemrxiv.org this compound can be employed as a reagent in these modifications. Its chloromethyl group can react with a nucleophilic phosphorus center, allowing for the introduction of the 2-methylbutanoyloxymethyl group onto the phosphine. This strategy enables the creation of a diverse library of phosphine ligands with varied steric and electronic profiles from common precursors. chemrxiv.orgresearchgate.net

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules, often referred to as linkers. wikipedia.orgmdpi.com The synthesis of MOFs typically involves the self-assembly of these components in a solution. ossila.comnih.gov While direct use of this compound as a linker is not common, its chemical structure makes it a viable precursor for creating suitable organic linkers. The reactive chloro group can be substituted with a coordinating functional group, such as a carboxylate or an amine, through nucleophilic substitution. The resulting molecule would then possess the necessary functionality to coordinate with metal centers and form a stable framework, with the 2-methylbutanoate portion influencing the pore size and surface chemistry of the MOF. nih.gov

Table 1: Potential Synthetic Utility in Ligand and MOF Linker Synthesis

| Component | Reactive Group | Potential Reaction | Resulting Structure Feature | Application |

|---|---|---|---|---|

| This compound | Chloromethyl (-CH₂Cl) | Nucleophilic substitution with a phosphine | P-CH₂-O-C(=O)CH(CH₃)CH₂CH₃ | Modified Phosphine Ligand |

Applications in Organic Catalysis

The primary role of this compound in organic catalysis is not as a catalyst itself, but as a strategic starting material for building the organic ligands that are essential for the function of metal-based catalysts. In palladium-catalyzed cross-coupling reactions, for instance, the ligand's structure is critical for achieving high yields and selectivity. nih.gov By using reagents like this compound, chemists can systematically modify ligand backbones. This allows for the exploration of "ligand space" to find the optimal catalyst for a specific transformation. For example, attaching the 2-methylbutanoyloxymethyl group to a ligand can introduce steric bulk that may enhance enantioselectivity in asymmetric catalysis or improve catalyst stability by preventing the formation of inactive dimers. nih.gov

The development of catalysts for specific industrial processes often requires extensive screening of ligands. The ability to rapidly synthesize a variety of ligands from versatile building blocks is therefore highly advantageous. The reactivity of the chloromethyl group provides a straightforward method for grafting the ester-containing fragment onto different molecular scaffolds, facilitating the accelerated discovery of new and effective catalysts for a range of organic reactions. chemrxiv.org

Chemical Probes and Reagents for Mechanistic Studies

The reactive nature of this compound makes it a useful tool for investigating chemical and biological processes. Its electrophilic chloromethyl group can form covalent bonds with nucleophilic species, a property that is exploited in the design of chemical probes and derivatization reagents.

Probes for Enzyme Mechanism Elucidation

Understanding the mechanism of enzyme catalysis is a fundamental goal in biochemistry. biologiachile.cl One powerful method for this is activity-based protein profiling (ABPP), which uses reactive chemical probes to covalently label the active sites of enzymes. nih.gov These probes are typically small molecules that mimic an enzyme's substrate and possess a reactive group (a "warhead") that forms a covalent bond with a catalytic residue in the active site. biologiachile.cl

While there is limited literature specifically detailing the use of this compound as an enzyme probe, its structure is well-suited for such applications. The ester portion can guide the molecule into the active site of esterases or lipases, while the chloromethyl group can act as an electrophilic warhead, alkylating nucleophilic amino acid residues such as histidine, cysteine, or aspartate. This covalent modification can inactivate the enzyme, allowing for the identification of the labeled residue and providing insight into the catalytic mechanism. biologiachile.clsmolecule.com The general principle of using structurally similar, reactive analogs to probe enzyme function is a well-established strategy in chemical biology. nih.gov

Reagents for Derivatization in Analytical Chemistry

In analytical chemistry, particularly in gas chromatography (GC), derivatization is a technique used to chemically modify an analyte to enhance its analytical properties. research-solution.com This process can increase the analyte's volatility, improve its thermal stability, or introduce a functional group that enhances its detectability. fujifilm.comsigmaaldrich.com

This compound is listed as a derivatization reagent for modifying biologically active molecules. google.comgoogle.com Its utility stems from the reactivity of the chloromethyl group, which can undergo a nucleophilic substitution reaction with various functional groups present in an analyte. For example, it can react with a carboxylic acid to form a 2-methylbutanoyloxymethyl ester, or with a phenol (B47542) to form a corresponding ether. This modification masks the polar functional group of the analyte, reducing its polarity and increasing its volatility, making it more suitable for GC analysis. The resulting derivative will also have a different retention time and mass spectral fragmentation pattern, which can aid in its identification and quantification. research-solution.com

Table 2: Derivatization Reactions with this compound

| Analyte Functional Group | Reaction Type | Derivative Formed | Purpose in GC Analysis |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | R-COO-CH₂-O-C(=O)CH(CH₃)CH₂CH₃ | Increase volatility, improve peak shape |

| Phenol (Ar-OH) | Etherification | Ar-O-CH₂-O-C(=O)CH(CH₃)CH₂CH₃ | Increase volatility, reduce tailing |

| Amine (-NH₂) | Alkylation | R-NH-CH₂-O-C(=O)CH(CH₃)CH₂CH₃ | Improve thermal stability, alter fragmentation |

Flavor and Fragrance Chemistry Research

Esters are a prominent class of compounds in the flavor and fragrance industry, often imparting characteristic fruity and sweet aromas. wordpress.com Specifically, esters derived from 2-methylbutanoic acid, such as ethyl 2-methylbutyrate, are known for their green, fruity, apple-like notes and are found in various fruits. wordpress.commdpi.com